Quaterphenyl

Ionization energy Isomer differentiation Mass spectrometry

This meta-linked quaterphenyl (CAS 1166-18-3) features a non-linear, kinked conformation fundamentally distinct from its linear para-isomer. Key procurement differentiators: low melting point (82–84 °C) enabling solution-based detector fabrication, enhanced organic-solvent solubility without lithium chloride additives, and established near-UV fluorescence with high quantum yield. Serves as an EPA/REACH environmental calibration reference and noble-gas scintillator wavelength shifter. Substituting regioisomers risks device failure and irreproducible results—verify CAS before purchase. Custom synthesis and bulk quantities available.

Molecular Formula C24H18
Molecular Weight 306.4 g/mol
CAS No. 1166-18-3
Cat. No. B1678625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuaterphenyl
CAS1166-18-3
SynonymsQuaterphenyl
Molecular FormulaC24H18
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC(=C3)C4=CC=CC=C4
InChIInChI=1S/C24H18/c1-3-9-19(10-4-1)21-13-7-15-23(17-21)24-16-8-14-22(18-24)20-11-5-2-6-12-20/h1-18H
InChIKeyOWPJBAYCIXEHFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





m,m-Quaterphenyl (CAS 1166-18-3) for Research and Industrial Procurement: Core Identity and Structural Class


m,m-Quaterphenyl (CAS 1166-18-3), also designated 1,1':3',1'':3'',1'''-quaterphenyl or 3,3'-diphenylbiphenyl, is a meta-linked tetra-phenyl aromatic hydrocarbon with molecular formula C₂₄H₁₈ and molecular weight 306.40 g·mol⁻¹ [1]. It belongs to the m-terphenyl subclass of benzenoid compounds, characterized by a 1,3-diphenylbenzene skeleton that imparts a non-linear, twisted conformation fundamentally distinct from its linear para-linked isomer p-quaterphenyl (CAS 135-70-6) [2]. As a low-energy fluorescent molecule emitting in the near-ultraviolet region, m,m-quaterphenyl serves as a chemically stable fluorophore with high quantum yield, positioning it as a procurement-relevant candidate distinct from other oligophenyl chain lengths (biphenyl, terphenyl) and regioisomers .

Why m,m-Quaterphenyl Cannot Be Interchanged with p-Quaterphenyl or Other Oligophenyls in Critical Applications


The meta connectivity in m,m-quaterphenyl (CAS 1166-18-3) produces a kinked, non-coplanar molecular architecture that fundamentally alters every performance-critical property relative to the linear para isomer. Whereas p-quaterphenyl (CAS 135-70-6) adopts a rod-like conformation enabling extended π-conjugation, crystalline ordering, and a melting point exceeding 300 °C , m,m-quaterphenyl melts at 82–84 °C with a markedly different solubility profile (water solubility ~4.0 × 10⁻⁶ g/L, logP ~6.8–7.3) . These differences translate directly into divergent device-processing windows, film morphology, charge-transport behavior, and spectral emission characteristics. Generic substitution between regioisomers or across oligophenyl chain lengths (biphenyl, terphenyl) without verifying the specific quantitative evidence below risks device failure, irreproducible analytical results, and wasted procurement expenditure [1].

Quantitative Differentiation Evidence for m,m-Quaterphenyl (CAS 1166-18-3) Versus Closest Comparators


Meta vs Para Connectivity: Ionization Energy as an Electronic-Structure Fingerprint for Isomer Identity

The experimentally determined gas-phase ionization energy of m,m-quaterphenyl is 8.51 ± 0.05 eV, measured by electron impact (EI) mass spectrometry [1]. This value serves as a definitive electronic-structure fingerprint distinguishing the meta isomer from its para counterpart. Although a directly comparable EI measurement for p-quaterphenyl under identical conditions is not available in the same dataset, the meta connectivity disrupts through-conjugation relative to the fully conjugated para system, which is expected to lower the HOMO energy and increase the ionization threshold. The NIST reference dataset provides this value as a peer-validated, instrument-independent identifier for authenticating the meta isomer in procurement quality control and analytical method development.

Ionization energy Isomer differentiation Mass spectrometry Gas-phase ion energetics

Low-Temperature Heat Capacity Crossover: Thermodynamic Evidence of Suppressed Torsional Flexibility in p-Quaterphenyl vs Biphenyl

Adiabatic calorimetry measurements from ~3 K to 300 K reveal a heat capacity crossover between biphenyl and p-quaterphenyl at approximately 6 K: as temperature decreases, the heat capacity of biphenyl declines less steeply than that of p-quaterphenyl, and the two curves intersect at ~6 K [1]. This crossover is quantitatively attributed to the greater low-frequency phenyl-ring twisting flexibility in biphenyl, which contributes excess heat capacity at cryogenic temperatures. p-Quaterphenyl's extended rigid-rod structure suppresses these torsional modes, shifting spectral weight to higher frequencies. While this measurement is on the para isomer, the meta isomer (m,m-quaterphenyl) possesses an intrinsically non-linear, kinked backbone that further modifies torsional degrees of freedom, making the thermodynamic signature an even more sensitive probe of isomer identity and conformational rigidity.

Heat capacity Cryogenic thermodynamics Torsional flexibility Lattice dynamics

Raman Spectroscopic Chain-Length Differentiation: The Inter-ring C–C Stretching Mode as a Quantitative Marker

Raman scattering measurements on the complete p-oligophenyl series—benzene, biphenyl, p-terphenyl, p-quaterphenyl, p-quinquephenyl, and p-sexiphenyl—at ambient conditions identify the inter-ring C–C stretching mode at ~1280 cm⁻¹ and the C–H in-plane bending mode at ~1200 cm⁻¹ as chain-length-sensitive vibrational markers [1]. The intensity ratio of the 1200 cm⁻¹ to 1280 cm⁻¹ bands varies systematically with phenyl ring count, providing a non-destructive spectroscopic method to confirm chain length. The lowest-energy librational mode exhibits a monotonic frequency shift with increasing chain length, making it the most reliable indicator for distinguishing quaterphenyl (n=4) from terphenyl (n=3) or quinquephenyl (n=5) in incoming material [1]. Although the published dataset covers the para series, the same vibrational modes are present in the meta isomer and can be used analogously for isomer verification.

Raman spectroscopy Vibrational fingerprinting Oligophenyl characterization Chain-length determination

Scintillation Light Output: p-Quaterphenyl Outperforms Stilbene and Anthracene, Approaching NaI(Tl) Reference

In a direct head-to-head comparison of zone-refined organic crystal scintillators, p-quaterphenyl achieved a light output of 92% relative to the Compton edge in NaI(Tl), substantially exceeding trans-stilbene (27%) and surpassing anthracene (85%) [1]. This positions p-quaterphenyl as the highest-light-yield organic scintillator among the three tested. Although this measurement pertains to the para isomer, it establishes the quaterphenyl core as a superior scintillation chromophore. The meta isomer (m,m-quaterphenyl) emits in the near-UV with high quantum yield and may serve analogous wavelength-shifting or scintillation functions where its distinct solubility and lower melting point (82–84 °C vs >300 °C for p-quaterphenyl) offer processing advantages in liquid scintillator formulations.

Scintillation Light yield Radiation detection Zone refining

Wavelength-Shifting Efficiency: p-Quaterphenyl vs p-Terphenyl and Sodium Salicylate for Xenon Scintillation Detection

In a comparative study of wavelength shifters for xenon proportional scintillation counters, the relative efficiencies of p-terphenyl, sodium salicylate, and p-quaterphenyl were directly evaluated [1]. While the published abstract does not provide the absolute ranking among these three compounds, the inclusion of p-quaterphenyl alongside the established shifters p-terphenyl and sodium salicylate confirms its viability as a wavelength-shifting material for vacuum ultraviolet (VUV) scintillation light. Separately, in noble-element scintillator tests, quaterphenyl exhibited a relative waveshifter efficiency of 0.4 compared to diphenyl stilbene (1.0) and tetraphenylbutadiene (0.7) [2], providing a quantitative performance benchmark against alternative organic waveshifters in the same experimental system.

Wavelength shifter Xenon detectors Scintillation counters UV fluorescence

Procurement Purity and Physical Form: m,m-Quaterphenyl Availability as an Analytical Reference Standard

m,m-Quaterphenyl (CAS 1166-18-3) is commercially available as a calibrated analytical reference standard at 1000 µg/mL in isooctane , as a solid powder with purity >98% , and from specialty suppliers at ≥95% to ≥99% purity . This contrasts with p-quaterphenyl (CAS 135-70-6), which is more widely stocked as a bulk solid for OLED/OFET research. The availability of m,m-quaterphenyl specifically as a pre-formulated analytical standard in isooctane is a differentiating procurement feature: it enables direct use in gas chromatography, mass spectrometry, and environmental analysis without requiring in-house dissolution and calibration, reducing labor and sources of error. The meta isomer's lower melting point (82–84 °C vs >300 °C for p-quaterphenyl) further simplifies solution preparation at ambient temperatures.

Analytical standard Purity specification Procurement Reference material

Optimal Research and Industrial Application Scenarios for m,m-Quaterphenyl (CAS 1166-18-3)


Analytical Reference Standard for Environmental GC-MS and HPLC Analysis of Polyphenyl Contaminants

m,m-Quaterphenyl's availability as a pre-formulated 1000 µg/mL isooctane standard [1] and its well-characterized ionization energy (8.51 ± 0.05 eV) make it an ideal calibration reference for quantitative analysis of polyphenyl environmental contaminants. Its meta-terphenyl skeletal classification and precisely known mass spectrum enable unequivocal identification in complex environmental matrices, directly supporting EPA and REACH compliance workflows.

Near-UV Fluorescent Probe and Wavelength Shifter in Scintillation Detector Development

With established near-UV fluorescence emission [1] and a demonstrated quaterphenyl-core relative scintillation efficiency of 0.4 vs diphenyl stilbene , m,m-quaterphenyl can serve as a wavelength-shifting fluorophore in xenon or noble-gas proportional scintillation counters. Its lower melting point (82–84 °C) compared to p-quaterphenyl (>300 °C) facilitates solution-based detector fabrication and liquid scintillator formulation.

Conformational and Torsional Probe in Solid-State Thermodynamic Studies of Oligophenyls

The meta-linked kinked structure of m,m-quaterphenyl introduces distinct torsional degrees of freedom compared to linear p-oligophenyls. The documented heat capacity crossover behavior at ~6 K between biphenyl and p-quaterphenyl [1] provides a quantitative baseline against which the meta isomer's thermodynamic signature can be compared, enabling fundamental studies of how connectivity (meta vs para) modulates low-energy lattice dynamics and phase-transition behavior in crystalline polyphenyls.

Building Block for Meta-Linked Conjugated Polymers with Enhanced Solubility

The non-coplanar, kinked geometry of m,m-quaterphenyl introduces structural disorder that disrupts crystallization and enhances solubility in organic solvents compared to para-linked analogs [1]. This makes it a strategically valuable monomer for synthesizing processable rigid-rod polyamides and conjugated polymers where solubility in amide solvents, ethers, or ketones is required without lithium chloride additives [1], directly impacting polymer processability and device fabrication throughput.

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